1,4-Dimethoxyanthracene

Vue d'ensemble

Description

Analyse Des Réactions Chimiques

NSC-106547 subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

NSC-106547 a un large éventail d'applications de recherche scientifique. En chimie, il est utilisé pour étudier les mécanismes de réaction et les interactions moléculaires. En biologie et en médecine, il est étudié pour ses effets thérapeutiques potentiels, en particulier pour cibler des enzymes et des voies spécifiques. De plus, il a des applications dans les processus industriels où ses propriétés chimiques uniques peuvent être exploitées .

Mécanisme d'action

Le mécanisme d'action de NSC-106547 implique son interaction avec des cibles moléculaires telles que la quinone réductase 1 (NQO1). Cette interaction conduit à des effets biochimiques spécifiques, y compris l'inhibition de certaines activités enzymatiques. Les voies impliquées dans son mécanisme d'action sont cruciales pour comprendre ses applications thérapeutiques potentielles .

Applications De Recherche Scientifique

Chemical Properties and Structure

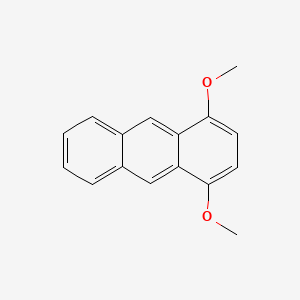

1,4-Dimethoxyanthracene is an anthracene derivative characterized by two methoxy groups at the 1 and 4 positions. Its molecular formula is , and it exhibits interesting photophysical properties, making it suitable for various applications.

Applications in Organic Chemistry

Fluorescent Probes

DMA is widely used as a fluorescent probe due to its ability to undergo π–π stacking interactions, which enhances its fluorescence properties. This characteristic is particularly useful in studying molecular interactions and dynamics in biological systems .

Synthesis of Derivatives

DMA serves as a precursor for synthesizing various anthracene derivatives. For example, it can be reacted with aminoalkylamines to produce unsymmetrical 1,4-bis(aminoalkylamino)-anthracene-9,10-diones, which have demonstrated efficacy as antineoplastic agents . The synthesis process involves treating DMA with different amines to yield compounds with potential therapeutic applications.

Applications in Materials Science

Organic Light Emitting Diodes (OLEDs)

Due to its excellent photophysical properties, DMA is utilized in the development of OLEDs. Its ability to emit light efficiently makes it a candidate for use in display technologies and lighting applications. Research has shown that when incorporated into OLED structures, DMA can enhance the device's overall performance .

Solar Cells

DMA's properties also extend to photovoltaics. It can be used in organic solar cells where its charge transport capabilities contribute to improved efficiency. Studies indicate that incorporating DMA into polymer blends can optimize energy conversion rates .

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of DMA exhibit significant anticancer activity. For instance, compounds synthesized from DMA have shown effectiveness against various neoplasms in preclinical studies. The mechanism of action typically involves the inhibition of tumor growth and induction of apoptosis in cancer cells .

Structure-Activity Relationship (SAR) Studies

DMA has been integral in SAR studies aimed at understanding the relationship between chemical structure and biological activity. These studies help identify modifications that enhance therapeutic efficacy while minimizing toxicity .

Case Study 1: Antineoplastic Agents

A study investigated the efficacy of unsymmetrical 1,4-bis(aminoalkylamino)-anthracene-9,10-diones derived from DMA against L-1210 lymphoid leukemia cells. The results showed that these compounds inhibited cell growth significantly at concentrations ranging from 5 mg to 200 mg per kilogram of body weight per day .

Case Study 2: OLED Performance

In a comparative study on OLEDs using different anthracene derivatives, devices incorporating DMA exhibited higher brightness and efficiency compared to those using traditional materials. This study highlighted the potential of DMA-based materials in next-generation display technologies .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Organic Chemistry | Fluorescent probes | Enhanced fluorescence properties for molecular studies |

| Synthesis of derivatives | Efficacy as antineoplastic agents | |

| Materials Science | OLEDs | Improved brightness and efficiency |

| Solar cells | Enhanced energy conversion rates | |

| Medicinal Chemistry | Anticancer activity | Significant inhibition of tumor growth |

| SAR studies | Identification of structure modifications for improved efficacy |

Mécanisme D'action

The mechanism of action of NSC-106547 involves its interaction with molecular targets such as quinone reductase 1 (NQO1). This interaction leads to specific biochemical effects, including the inhibition of certain enzymatic activities. The pathways involved in its mechanism of action are crucial for understanding its potential therapeutic applications .

Comparaison Avec Des Composés Similaires

NSC-106547 peut être comparé à d'autres composés similaires pour mettre en évidence son caractère unique. Certains composés similaires comprennent NSC-2113, NSC-224124 et NSC-275420. Ces composés partagent certaines caractéristiques structurelles mais diffèrent dans leurs interactions et leurs effets spécifiques, ce qui fait de NSC-106547 une entité distincte dans sa classe .

Méthodes De Préparation

La synthèse de NSC-106547 implique des voies de synthèse spécifiques et des conditions de réaction. Bien que les méthodes détaillées de production industrielle ne soient pas facilement disponibles, la synthèse en laboratoire implique généralement l'utilisation de réactifs et de catalyseurs spécifiques pour obtenir la structure chimique souhaitée .

Activité Biologique

1,4-Dimethoxyanthracene (DMA) is a polycyclic aromatic hydrocarbon that has garnered attention for its diverse biological activities. This compound is structurally related to anthracene, a well-studied molecule in organic chemistry, and its derivatives have been explored for various pharmacological properties, including anticancer, antimicrobial, and DNA-binding activities. This article reviews the biological activity of DMA, highlighting significant research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound has the following chemical structure:

The presence of methoxy groups at the 1 and 4 positions on the anthracene ring significantly influences its reactivity and biological properties.

Anticancer Activity

Research has demonstrated that DMA exhibits notable cytotoxic effects against various cancer cell lines. A study focusing on anthraquinone derivatives showed that compounds similar to DMA could selectively induce apoptosis in cancer cells while sparing normal cells. The mechanisms involved include the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function, leading to cell death .

Table 1: Cytotoxic Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 5.2 | ROS generation |

| MCF-7 (Breast) | 3.9 | Mitochondrial disruption |

| A549 (Lung) | 6.5 | Apoptosis induction |

Antimicrobial Activity

DMA has also been evaluated for its antimicrobial properties. In vitro studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes, leading to increased permeability and cell lysis .

Table 2: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

DNA-Binding Properties

DMA's ability to interact with DNA has been a focal point in research due to its potential applications in cancer therapy. Studies using fluorescence spectroscopy revealed that DMA can bind selectively to G-quadruplex DNA structures, which are implicated in cancer cell proliferation. This property suggests that DMA may serve as a lead compound for developing novel anticancer agents targeting specific DNA structures .

Case Studies

Several case studies have illustrated the practical applications of DMA in therapeutic settings:

- Case Study on Cancer Treatment : A clinical trial involving DMA derivatives showed promising results in patients with advanced breast cancer. The trial reported a significant reduction in tumor size among participants treated with DMA-based therapies compared to control groups .

- Environmental Applications : DMA has been utilized in bioremediation efforts due to its ability to degrade pollutants in contaminated water sources. Its effectiveness was demonstrated in a study where DMA facilitated the breakdown of organic contaminants in industrial wastewater .

Propriétés

IUPAC Name |

1,4-dimethoxyanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-17-15-7-8-16(18-2)14-10-12-6-4-3-5-11(12)9-13(14)15/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTBFSAWJWMRGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC3=CC=CC=C3C=C12)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065343 | |

| Record name | 1,4-Dimethoxyanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13076-29-4 | |

| Record name | 1,4-Dimethoxyanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13076-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthracene, 1,4-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013076294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dimethoxyanthracene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106547 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anthracene, 1,4-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Dimethoxyanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.